molecular formula C16H17FN2O4 B5848785 ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate

ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate

Cat. No.: B5848785
M. Wt: 320.31 g/mol
InChI Key: RTOWMEWUCFRDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been investigated in detail.

Mechanism of Action

The mechanism of action of ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes or pathways in the target organism. For example, this compound has been shown to inhibit the growth of cancer cells by inhibiting DNA synthesis and inducing apoptosis. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls or membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the target organism and the concentration of the compound used. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have low toxicity in mammalian cells, making it a potentially safe and effective lead compound for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate in lab experiments is its potential as a lead compound for drug development. This compound has been shown to exhibit antitumor, antibacterial, and antifungal activities, and has low toxicity in mammalian cells, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays or experiments.

Future Directions

There are several future directions for research on ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate. One direction is the further development of this compound as a lead compound for drug development, particularly in the fields of cancer and infectious diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets or pathways. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored, potentially leading to new applications in analytical chemistry or environmental monitoring.

Synthesis Methods

Ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate can be synthesized through various methods, including the Biginelli reaction, the Gewald reaction, and the Kabachnik-Fields reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst, while the Gewald reaction involves the condensation of an aldehyde, a thiocarbonyl compound, and ammonia in the presence of a catalyst. The Kabachnik-Fields reaction involves the condensation of an aldehyde, a beta-ketoester, and an amine in the presence of a catalyst. These methods have been used to synthesize this compound with varying yields and purity.

Scientific Research Applications

Ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, antibacterial, and antifungal activities, and has been investigated as a potential lead compound for the development of new drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

ethyl 3-(3-benzyl-5-fluoro-2,4-dioxopyrimidin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-2-23-14(20)8-9-18-11-13(17)15(21)19(16(18)22)10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOWMEWUCFRDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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